[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate
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Overview
Description
The compound [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate is a complex organic molecule. . This compound is characterized by its intricate pentacyclic structure and multiple functional groups, including hydroxyl, methylidene, and ester groups.
Preparation Methods
The synthesis of [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate involves multiple steps, starting from simpler organic molecules. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate: has various applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to [(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate include other quassinoids and terpene lactones. These compounds share similar structural features but may differ in their specific functional groups and biological activities. Examples of similar compounds include ailanthinone and bruceantin . The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C30H40O9 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate |
InChI |
InChI=1S/C30H40O9/c1-6-7-8-9-15(2)10-11-21(32)39-23-22-17(4)24(33)30(36)27-28(5)18(16(3)12-19(31)25(28)34)13-20(38-26(23)35)29(22,27)14-37-30/h10,12,18,20,22-25,27,33-34,36H,4,6-9,11,13-14H2,1-3,5H3/b15-10+/t18-,20+,22+,23+,24+,25+,27+,28+,29-,30?/m0/s1 |
InChI Key |
JNBOCJQZCHEASA-QOOQSHFOSA-N |
Isomeric SMILES |
CCCCC/C(=C/CC(=O)O[C@@H]1[C@H]2C(=C)[C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)/C |
Canonical SMILES |
CCCCCC(=CCC(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |
Synonyms |
11,20-epoxy-1,11,12-trihydroxy-15-(3-methyl-2-octenoyl)oxypicras-3,13(21)-diene-2,16-dione SUN 2071 SUN-2071 SUN2071 |
Origin of Product |
United States |
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